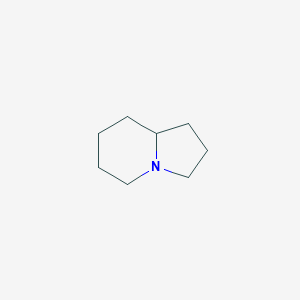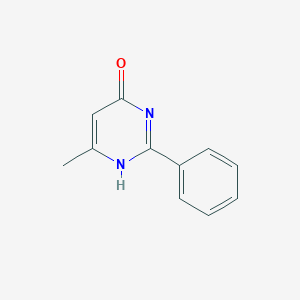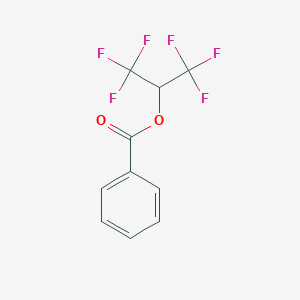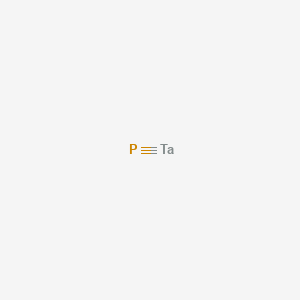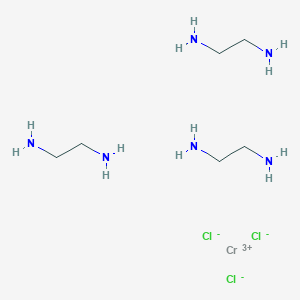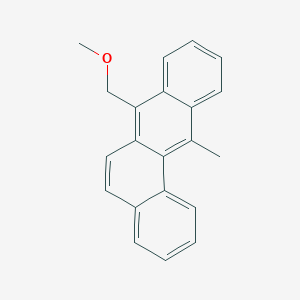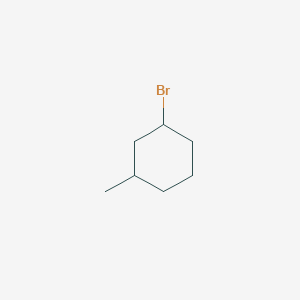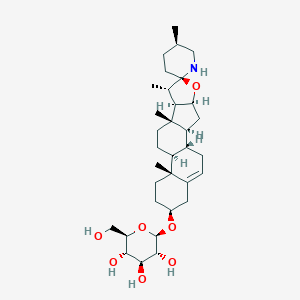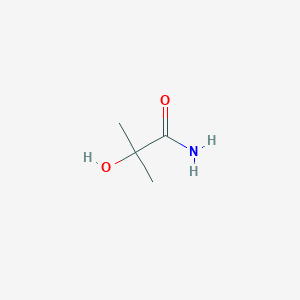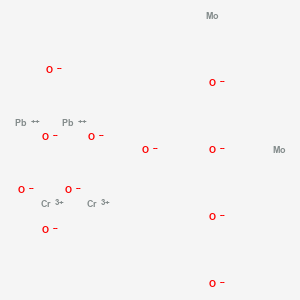
Lead molybdenum chromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead molybdenum chromate (LMC) is a type of inorganic compound that has attracted attention due to its unique properties. It is a yellow pigment that is used in various industrial applications, including coatings, plastics, and ceramics. LMC has been found to have significant anti-corrosive properties, making it an ideal material for use in harsh environments. In
Mecanismo De Acción
The mechanism of action of Lead molybdenum chromate is not fully understood, but it is believed to involve the formation of a protective layer on the surface of the metal. This layer prevents the metal from coming into contact with the corrosive environment, thus preventing degradation. Lead molybdenum chromate has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Lead molybdenum chromate has been found to have low toxicity and is not considered to be harmful to humans or the environment. However, it should be handled with care due to its potential to cause skin and eye irritation. In terms of its physiological effects, Lead molybdenum chromate has been found to have anti-inflammatory properties and has been investigated for its potential to treat inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Lead molybdenum chromate in lab experiments is its anti-corrosive properties, which can help to protect equipment and materials from degradation. Additionally, Lead molybdenum chromate is relatively easy to synthesize and is readily available. However, one limitation of using Lead molybdenum chromate is its potential to cause skin and eye irritation, which may require special handling procedures.
Direcciones Futuras
There are several potential future directions for research on Lead molybdenum chromate. One area of interest is the development of new synthesis methods that can improve the purity and quality of the pigment. Additionally, Lead molybdenum chromate's antimicrobial properties make it a promising candidate for use in medical applications, such as wound dressings and implant coatings. Further research is also needed to fully understand the mechanism of action of Lead molybdenum chromate and its potential to treat inflammatory diseases.
Métodos De Síntesis
The synthesis of Lead molybdenum chromate involves the reaction of lead chromate and ammonium molybdate in an aqueous solution. The resulting precipitate is then washed and dried to produce the yellow pigment. The purity and quality of Lead molybdenum chromate can be improved by adjusting the reaction conditions, such as the pH and temperature.
Aplicaciones Científicas De Investigación
Lead molybdenum chromate has been extensively studied for its anti-corrosive properties, as it can protect metals from degradation in harsh environments. It has also been investigated as a potential material for use in solar cells and catalysis. Additionally, Lead molybdenum chromate has been found to have antimicrobial properties, making it a promising candidate for use in medical applications.
Propiedades
Número CAS |
12709-98-7 |
|---|---|
Nombre del producto |
Lead molybdenum chromate |
Fórmula molecular |
Cr2Mo2O11Pb2-12 |
Peso molecular |
886 g/mol |
Nombre IUPAC |
chromium(3+);lead(2+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2 |
Clave InChI |
UJSWIHIDDYYLJD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
SMILES canónico |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
Sinónimos |
LEADMOLYBDENUMCHROMATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



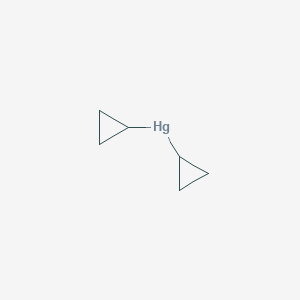
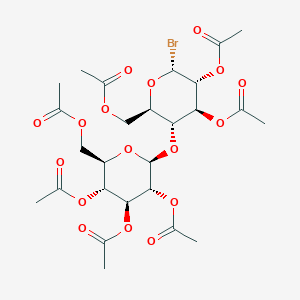


![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
